molecular formula C19H22N2O5S B5418104 N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide

N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide

Cat. No. B5418104
M. Wt: 390.5 g/mol
InChI Key: UZORYUYZTZPPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide, also known as NSC 745887, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide 745887 works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell survival and growth. By inhibiting HSP90, this compound 745887 can cause the degradation of these proteins, leading to cancer cell death.
Biochemical and physiological effects:
Studies have shown that this compound 745887 can cause a decrease in cell proliferation and an increase in apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. In addition, this compound 745887 has been found to have low toxicity in normal cells, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide 745887 has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have low toxicity in normal cells, allowing for higher concentrations to be used in experiments. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide 745887. One area of interest is its potential in combination therapy with other anticancer agents. Studies have shown that combining this compound 745887 with other drugs can enhance its anticancer activity. Another area of interest is the development of analogs of this compound 745887 with improved potency and selectivity for HSP90 inhibition. Finally, further studies are needed to determine the efficacy of this compound 745887 in clinical trials and its potential as a therapeutic agent for cancer treatment.

Synthesis Methods

N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide 745887 can be synthesized through a multistep process involving the reaction of 2-methylbenzoyl chloride with 4-(4-morpholinylsulfonyl)phenol, followed by the reaction with sodium hydroxide and acetic anhydride. The final product is obtained through the reaction of 2-(4-(4-morpholinylsulfonyl)phenoxy)-N-(2-methylphenyl)acetamide with acetic anhydride.

Scientific Research Applications

N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide 745887 has been studied for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-methylphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-15-4-2-3-5-18(15)20-19(22)14-26-16-6-8-17(9-7-16)27(23,24)21-10-12-25-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZORYUYZTZPPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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